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Compound of Interest

Compound Name: 2-Chloro-6-fluorobenzoyl chloride

Cat. No.: B1587286 Get Quote

2-Chloro-6-fluorobenzoyl chloride (C₇H₃Cl₂FO) is a highly functionalized aromatic compound

that serves as a critical building block in the synthesis of complex organic molecules. Its

strategic importance is most pronounced in the pharmaceutical and agrochemical industries,

where the precise arrangement of its substituents is leveraged to construct new therapeutic

agents and crop protection products.[1][2] The presence of two distinct halogen atoms (chlorine

and fluorine) ortho to a reactive acyl chloride group imparts a unique combination of steric and

electronic properties. This guide, prepared for professionals in chemical research and

development, offers a detailed exploration of the molecular architecture and bonding

characteristics of 2-Chloro-6-fluorobenzoyl chloride, providing insights into the causality

behind its reactivity and utility in modern organic synthesis.

Molecular Structure and Conformation
The foundational identity of 2-Chloro-6-fluorobenzoyl chloride is defined by its elemental

composition and the covalent arrangement of its atoms. A comprehensive understanding

begins with its basic identifiers and spatial arrangement.
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Property Value

CAS Number 79455-63-3[3]

Molecular Formula C₇H₃Cl₂FO[4]

Molecular Weight 193.01 g/mol [4]

IUPAC Name 2-chloro-6-fluorobenzoyl chloride

Structural Representation
The molecule consists of a central benzene ring to which three functional groups are attached:

a carbonyl chloride group (-COCl), a chlorine atom, and a fluorine atom. The substitution

pattern is critical, with the chlorine and fluorine atoms occupying the C2 and C6 positions,

respectively, flanking the C1 position where the acyl chloride group is attached.

Caption: 2D structure of 2-Chloro-6-fluorobenzoyl chloride.

Conformational Analysis: The Impact of Ortho-
Substitution
A planar arrangement of the benzoyl chloride moiety is often assumed for simplicity. However,

detailed studies on related 2-halobenzoyl chlorides have revealed that steric repulsion between

the ortho-substituent and the carbonyl group often forces the acyl chloride group out of the

plane of the aromatic ring.[5] In the case of 2-Chloro-6-fluorobenzoyl chloride, the presence

of two ortho-substituents creates significant steric crowding.

This steric hindrance likely leads to a non-planar ground-state conformation where the dihedral

angle between the plane of the aromatic ring and the plane of the acyl chloride group is non-

zero. This twisting minimizes the repulsive steric interactions between the lone pairs of the

carbonyl oxygen and the halogen atoms. This deviation from planarity has profound

implications for the molecule's reactivity, influencing the accessibility of the electrophilic

carbonyl carbon to incoming nucleophiles.
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The reactivity and stability of 2-Chloro-6-fluorobenzoyl chloride are direct consequences of

the nature of its covalent bonds and the electronic interplay between its functional groups.

The Aromatic Core
The benzene ring is characterized by its sp²-hybridized carbon atoms, forming a delocalized π-

electron system that confers aromatic stability. However, the substituents significantly modulate

the ring's electronic properties.

Inductive and Resonance Effects: Both the chlorine and fluorine atoms are highly

electronegative and exert a strong electron-withdrawing inductive effect (-I), pulling electron

density from the ring through the sigma bonds. While they possess lone pairs that can be

donated to the ring via the resonance effect (+R), the inductive effect is dominant for

halogens.

The Acyl Chloride Group: This is a powerful deactivating and meta-directing group due to

both a strong inductive effect and a resonance-withdrawing effect (-R), which pulls π-electron

density out of the ring.

Collectively, these three electron-withdrawing groups render the aromatic ring highly electron-

deficient.[6] This electronic landscape makes the ring less susceptible to electrophilic aromatic

substitution and more prone to nucleophilic aromatic substitution under certain conditions.

The Acyl Chloride Functional Group
The acyl chloride group is the primary center of reactivity.

Carbonyl Bond (C=O): This double bond consists of a strong sigma (σ) bond and a weaker pi

(π) bond. The significant difference in electronegativity between carbon and oxygen results

in a highly polarized bond, with a partial positive charge (δ+) on the carbon and a partial

negative charge (δ-) on the oxygen. This polarization makes the carbonyl carbon a potent

electrophilic site.

Carbon-Chlorine Bond (C-Cl): The chlorine atom attached to the carbonyl carbon is an

excellent leaving group. This is due to the stability of the resulting chloride anion (Cl⁻) and

the ability of the electronegative chlorine to polarize the C-Cl bond, further enhancing the

electrophilicity of the carbonyl carbon.
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Ring-Halogen Bonds (C-Cl and C-F)
The carbon-halogen bonds on the aromatic ring are strong and relatively stable covalent

bonds. The C-F bond is particularly strong and less reactive than the C-Cl bond due to the high

electronegativity of fluorine and the effective overlap between the carbon 2p and fluorine 2p

orbitals. These bonds are highly polar, contributing to the overall dipole moment of the

molecule.

Spectroscopic Signature: Experimental Validation of
Structure
Spectroscopic techniques provide empirical evidence that validates the theoretical model of the

molecule's structure and bonding. While specific spectra for 2-chloro-6-fluorobenzoyl
chloride are not widely published, data from closely related analogs like 2-chloro-6-

fluorobenzaldehyde and 2-chlorobenzoyl chloride allow for reliable predictions.[7][8]
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Technique

Expected Key Features for

2-Chloro-6-fluorobenzoyl

Chloride

Structural Implication

¹H NMR

Aromatic region (approx. 7.3-

7.8 ppm) would show a

complex multiplet pattern for

the three aromatic protons.

Confirms the substitution

pattern on the aromatic ring.

The chemical shifts are

downfield due to the

deshielding effect of the

electron-withdrawing groups.

¹³C NMR

A signal for the carbonyl

carbon (C=O) is expected far

downfield (approx. 165-170

ppm). Aromatic carbons

attached to halogens would

show characteristic splitting

due to C-F coupling and shifts

influenced by both halogens.

Identifies the highly

electrophilic carbonyl carbon.

Provides a complete map of

the carbon skeleton.

IR Spectroscopy

A very strong, sharp

absorption band at a high

wavenumber (typically > 1770

cm⁻¹) for the C=O stretch of

the acyl chloride.[8]

The high frequency of the C=O

stretch is characteristic of an

acyl chloride and is further

increased by the inductive

effect of the adjacent ortho-

halogens.

Mass Spec.

A molecular ion peak (M⁺) at

m/z 192, accompanied by a

significant M+2 peak (at m/z

194) with approximately one-

third the intensity,

characteristic of the ³⁵Cl/³⁷Cl

isotope pattern.[8]

Fragmentation would likely

show loss of Cl (m/z 157) and

COCl (m/z 127).

Confirms the molecular weight

and elemental composition,

particularly the presence of two

chlorine atoms (one on the

ring, one in the acyl group).
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Reactivity and Synthetic Utility: A Consequence of
Structure
The chemical behavior of 2-Chloro-6-fluorobenzoyl chloride is a direct outcome of its

structure and bonding. Its primary role is as an acylating agent in nucleophilic acyl substitution

reactions.
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Caption: Logical workflow from structure to synthetic application.
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Protocol: General Nucleophilic Acyl Substitution
This protocol describes a generalized procedure for the reaction of 2-Chloro-6-fluorobenzoyl
chloride with a generic nucleophile (e.g., an alcohol or amine), which is central to its

application in drug development.

Reaction Setup: A solution of the nucleophile (e.g., an alcohol, 1.0 equivalent) and a non-

nucleophilic base (e.g., pyridine or triethylamine, 1.1 equivalents) is prepared in an

anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g.,

nitrogen or argon) in a flame-dried flask. The mixture is cooled in an ice bath (0 °C).

Reagent Addition: 2-Chloro-6-fluorobenzoyl chloride (1.05 equivalents) is dissolved in a

minimal amount of the same anhydrous solvent and added dropwise to the cooled, stirring

solution of the nucleophile over 10-15 minutes. The addition is controlled to maintain the

reaction temperature below 5 °C.

Reaction Monitoring: After the addition is complete, the reaction is allowed to warm to room

temperature and stirred for 1-4 hours. The progress is monitored by Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm

the consumption of the starting material.

Workup and Purification: Upon completion, the reaction is quenched by the addition of water

or a dilute aqueous acid (e.g., 1M HCl). The organic layer is separated, washed sequentially

with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium

sulfate. The solvent is removed under reduced pressure, and the crude product is purified by

column chromatography or recrystallization to yield the desired ester or amide.

Causality: The use of a base is critical to neutralize the HCl byproduct generated during the

reaction, which would otherwise protonate the nucleophile, rendering it unreactive. The

anhydrous conditions are essential because 2-Chloro-6-fluorobenzoyl chloride readily

hydrolyzes in the presence of water. The steric hindrance from the ortho-halogens may slow

the reaction rate compared to unhindered benzoyl chlorides, potentially requiring slightly

elevated temperatures or longer reaction times for complete conversion with bulky

nucleophiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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